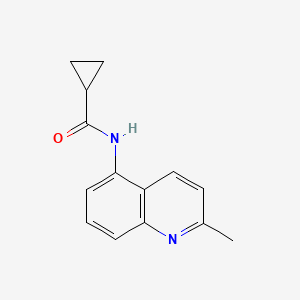![molecular formula C9H18ClNO B2872872 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride CAS No. 2241128-47-0](/img/structure/B2872872.png)
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings share a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired spirocyclic structure. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Aminomethyl)spiro[3.4]octan-5-one
- 6-(Aminomethyl)spiro[3.4]octan-5-amine
- 6-(Aminomethyl)spiro[3.4]octan-5-carboxylic acid
Uniqueness
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amine and alcohol functional groups. This combination of features makes it a versatile compound for various chemical reactions and research applications.
Eigenschaften
IUPAC Name |
7-(aminomethyl)spiro[3.4]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLDVUMVYRRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
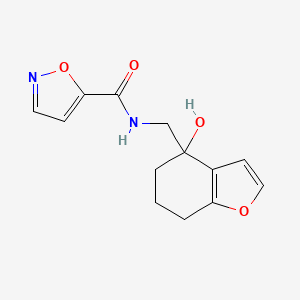
![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2872795.png)
![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
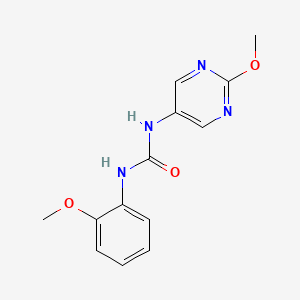
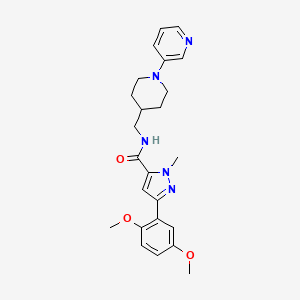
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2872803.png)
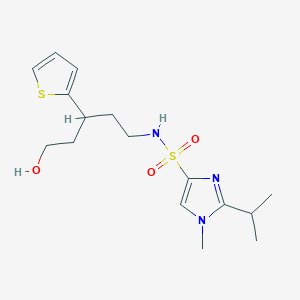
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)
